molecular formula C23H20F3N3O3S B5558725 N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide

N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide

Cat. No. B5558725
M. Wt: 475.5 g/mol
InChI Key: HZGFQTPPZKDSLG-JFLMPSFJSA-N
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Description

N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C23H20F3N3O3S and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.11774717 g/mol and the complexity rating of the compound is 768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vicarious Nucleophilic Substitution Reactions

The compound has been investigated for its reactivity in vicarious nucleophilic substitution (VNS) reactions, which are crucial for the introduction of functional groups into aromatic compounds. For example, derivatives similar to this compound have been utilized to demonstrate the VNS process at a benzene ring activated by electron-withdrawing groups, opening possibilities for the exploration of VNS reactions on compounds activated with sulfur-based electron-withdrawing groups (Lemek, Groszek, & Cmoch, 2008).

Synthesis of Sulfonamides

The compound falls within the broader category of sulfonamides, which are pivotal in the synthesis of various drug intermediates. Research has been conducted on green and efficient methods for synthesizing sulfonamides, including those catalyzed by nanostructured catalysts, highlighting the environmental and chemical efficiency of these methods (Shi et al., 2009).

Decomposition and Reactivity Studies

Studies on the decomposition and reactivity of benzene diazonium derivatives related to this compound have revealed insights into the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer esters, expanding understanding of the thermal decomposition pathways and potential applications in synthetic chemistry (Zhu & Desmarteau, 1993).

Catalyst for Organic Synthesis

The use of methanesulfonic acid, closely related to the sulfonamide functional group in this compound, as a catalyst for the production of linear alkylbenzenes demonstrates the compound's potential utility in catalyzing electrophilic addition reactions in organic synthesis (Luong et al., 2004).

Polyhydrazides Formation

Research into polycondensation reactions involving aromatic dihydrazines has explored the synthesis of polymers with potential applications in high-performance materials, indicating the relevance of compounds with similar functional groups in polymer science (Caraculacu, Scorţanu, & Hitruc, 2001).

properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O3S/c1-33(31,32)29(16-17-7-3-2-4-8-17)20-13-11-18(12-14-20)22(30)28-27-15-19-9-5-6-10-21(19)23(24,25)26/h2-15H,16H2,1H3,(H,28,30)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGFQTPPZKDSLG-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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